molecular formula C17H19FN2 B2551864 (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine CAS No. 1307316-16-0

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B2551864
CAS No.: 1307316-16-0
M. Wt: 270.351
InChI Key: VETUDDLKHANBAF-DOTOQJQBSA-N
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Description

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring structure

Scientific Research Applications

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom on the phenyl ring.

    (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: Has the fluorine atom in a different position on the phenyl ring.

Uniqueness

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETUDDLKHANBAF-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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